Alk/egfr-IN-2

Description

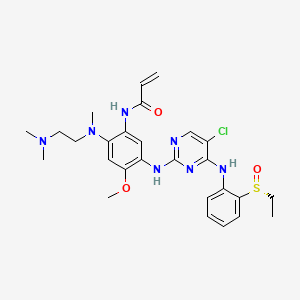

Structure

2D Structure

Properties

Molecular Formula |

C27H34ClN7O3S |

|---|---|

Molecular Weight |

572.1 g/mol |

IUPAC Name |

N-[5-[[5-chloro-4-[2-[(R)-ethylsulfinyl]anilino]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C27H34ClN7O3S/c1-7-25(36)30-20-15-21(23(38-6)16-22(20)35(5)14-13-34(3)4)32-27-29-17-18(28)26(33-27)31-19-11-9-10-12-24(19)39(37)8-2/h7,9-12,15-17H,1,8,13-14H2,2-6H3,(H,30,36)(H2,29,31,32,33)/t39-/m1/s1 |

InChI Key |

AMMOSDRENOSFIO-LDLOPFEMSA-N |

Isomeric SMILES |

CC[S@@](=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |

Canonical SMILES |

CCS(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aniline Component

1. Nitration of 4-bromo-2-methoxyaniline using KNO3 in H2SO4

2. Suzuki coupling with 4-pyridineboronic acid

3. Protection with (Boc)2O in the presence of 4-dimethylaminopyridine

4. N-methylation followed by reduction with NaBH4

5. Hydrogenation in the presence of Pd/C to reduce both the carbon double bond and nitro group

6. Reaction with acryloyl chloride followed by deprotection to obtain a key intermediate

Synthesis of the Pyrimidine Component

1. Preparation of 2,4,5-trichloropyrimidine or similar starting materials

2. Introduction of the first aniline component via nucleophilic aromatic substitution

3. Introduction of the second aniline component under controlled conditions

4. Installation of specialized groups such as isopropylsulfone or cyclopropylsulfinyl groups

Reaction Conditions and Parameters

The critical reaction parameters for the synthesis of compounds in this class include:

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Nitration | KNO3, H2SO4 | - | 0°C to RT | 2-4 h | 70-85% |

| Suzuki Coupling | 4-pyridineboronic acid, Pd catalyst | THF/H2O | 70-80°C | 4-6 h | 75-90% |

| Boc Protection | (Boc)2O, DMAP | CH2Cl2 | RT | 2-4 h | 80-95% |

| Acrylamide Formation | Acryloyl chloride | CH2Cl2 | 0°C to RT | 4 h | 70-85% |

| Pyrimidine Substitution | Aniline derivative, Base (DBU) | CH2Cl2 or isobutanol | RT or 100°C | 2-5 h | 69-93% |

These conditions have been adapted from synthetic protocols for similar dual-target inhibitors.

Purification and Characterization

After the synthetic procedures, this compound class compounds undergo purification and characterization:

Purification Methods

Characterization Techniques

The identification and purity assessment of the final compound involves:

- NMR spectroscopy (1H and 13C) for structural confirmation

- HRMS (ESI) for molecular weight determination

- HPLC for purity assessment (typically >95% purity required)

- In some cases, X-ray crystallography to confirm the three-dimensional structure

Biological Evaluation of Synthesized Compounds

Synthesized dual ALK/EGFR inhibitors in this class undergo rigorous biological testing to confirm their activity:

Kinase Inhibition Assays

The compounds are tested against both wild-type and mutant forms of ALK and EGFR kinases:

| Target Kinase | IC50 Range for Class Compounds |

|---|---|

| ALK Wild-Type | 2.9-40 nM |

| EGFR Wild-Type | 46-2480 nM |

| EGFR T790M | 2-26 nM |

| EGFR T790M/L858R | 2-86 nM |

From the available data, this compound specifically demonstrates potent activity against both ALK and EGFR kinases, establishing it as an effective dual inhibitor.

Cellular Assays

Cell-based studies evaluate the antiproliferative effects on cancer cell lines:

| Cell Line | Primary Mutation | IC50 Range |

|---|---|---|

| H1975 | EGFR T790M/L858R | 0.07-0.55 μM |

| H2228 | EML4-ALK | 0.08-0.10 μM |

This compound has shown significant activity in inducing apoptosis and G0/G1 cell cycle arrest in these cancer cell lines.

Molecular Docking Studies

Molecular docking studies provide insight into the binding modes of this compound class compounds:

EGFR Binding Mode

The compounds bind to the ATP-binding pocket of EGFR kinase, with:

ALK Binding Mode

In ALK kinase, the compounds:

- Bind near the hinge region of the ATP-binding pocket

- Form hydrogen bonds with Met1199 through 2-aminopyrimidine fragments

- Form salt bonds with Glu1210

These binding interactions explain the dual inhibitory activity of this compound against both kinases.

Structure-Activity Relationship

The structure-activity relationship studies of dual ALK/EGFR inhibitors similar to this compound have revealed:

- The acrylamide group is essential for covalent binding to EGFR Cys797

- The ortho-substituted groups (isopropylsulfone or cyclopropylsulfinyl) are critical for ALK inhibition

- Halogen substitutions (particularly chlorine and fluorine) can enhance metabolic stability

- The 2,4-disubstituted pyrimidine core provides the optimal scaffold for dual targeting

Comparison with Similar Compounds

Target Selectivity and Potency

*Reported IC50 values vary by cell line and mutation status.

Key Findings:

- Potency : this compound exhibits 10–50× lower IC50 than first-generation EGFR inhibitors (e.g., Gefitinib) in EGFR-mutant models .

- Preclinical Advantage : In Baf3-EML4-ALK cells, this compound’s IC50 (0.0018 μM) surpasses Crizotinib’s reported activity (IC50 ~0.05 μM) in similar models .

Clinical and Preclinical Efficacy

This compound:

- Induces apoptosis and cell cycle arrest at nanomolar concentrations, demonstrating robust in vitro activity .

- No clinical trial data are available, as it remains in preclinical development .

Crizotinib:

- Achieved a 57% objective response rate in ALK-positive NSCLC patients, with median progression-free survival (PFS) of 7.7 months .

- Limited efficacy against EGFR-mutant or dual ALK/EGFR-driven tumors.

Gefitinib:

- Shows 70–80% response rates in EGFR-mutant NSCLC but is ineffective against ALK rearrangements or T790M resistance mutations .

Brigatinib:

- A next-generation ALK/EGFR inhibitor with 72% 6-month PFS in ALK-positive NSCLC and activity against EGFR-dependent resistance pathways .

Resistance and Toxicity Profiles

- This compound: Resistance mechanisms remain uncharacterized.

- Crizotinib : Common side effects include gastrointestinal disturbances (grade 1–2) and vision disorders .

- Gefitinib : Associated with rash, diarrhea, and interstitial lung disease (ILD) in 1–2% of patients .

- Dual Inhibitors : Compounds like Brigatinib and this compound may reduce resistance but risk overlapping toxicities (e.g., pneumonitis) due to broader kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.